molecular formula C6H11I B14709788 5-Iodo-1-hexene CAS No. 22212-06-2

5-Iodo-1-hexene

Cat. No.: B14709788
CAS No.: 22212-06-2
M. Wt: 210.06 g/mol
InChI Key: IWMCDWQQCGIAGM-UHFFFAOYSA-N
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Description

5-Iodo-1-hexene is an organic compound with the molecular formula C6H11I. It is a halogenated alkene, characterized by the presence of an iodine atom attached to the fifth carbon of a hexene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodo-1-hexene can be synthesized through a multi-step process starting from 5-hexen-1-ol. The general procedure involves the conversion of 5-hexen-1-ol to its corresponding mesylate, followed by substitution with sodium iodide to yield this compound . The reaction conditions typically involve the use of dichloromethane as a solvent and cooling the reaction mixture to maintain low temperatures during the addition of reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar steps as the laboratory synthesis, scaled up to accommodate larger quantities. Industrial processes would emphasize efficiency, cost-effectiveness, and safety, particularly in handling reagents like methanesulfonyl chloride and sodium iodide .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-hexene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in reactions with sodium azide or potassium cyanide.

    Oxidation Reactions: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form 5-iodohexane.

Common Reagents and Conditions

Major Products

    Substitution: Products like 5-azido-1-hexene or 5-cyano-1-hexene.

    Oxidation: Products like 5-iodo-1,2-epoxyhexane or 5-iodo-1,2-hexanediol.

    Reduction: 5-iodohexane.

Mechanism of Action

The mechanism of action of 5-Iodo-1-hexene involves its reactivity as an alkene and the presence of the iodine atom. The iodine atom makes the compound susceptible to nucleophilic substitution reactions, while the double bond allows for addition reactions. These properties enable this compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

22212-06-2

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

5-iodohex-1-ene

InChI

InChI=1S/C6H11I/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3

InChI Key

IWMCDWQQCGIAGM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)I

Origin of Product

United States

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